1-Benzyl-3-(chloromethyl)piperidin-4-ol chemical properties
1-Benzyl-3-(chloromethyl)piperidin-4-ol chemical properties
An In-Depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidin-4-ol: Properties, Synthesis, and Reactivity for Drug Discovery Professionals
Section 1: Introduction & Molecular Overview
1-Benzyl-3-(chloromethyl)piperidin-4-ol is a functionalized heterocyclic compound featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine scaffold is prevalent in numerous FDA-approved drugs and clinical candidates, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] This guide provides a comprehensive technical overview of 1-Benzyl-3-(chloromethyl)piperidin-4-ol, detailing its structural attributes, predicted physicochemical properties, a plausible synthetic route, its chemical reactivity, and its potential as a versatile intermediate for the development of novel therapeutics.
The molecule's utility is derived from the strategic placement of four key functional groups on the piperidine ring, each offering distinct opportunities for synthetic modification:
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Piperidine Core : A six-membered nitrogen-containing heterocycle that serves as a common and effective backbone in medicinal chemistry.[2]
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N-Benzyl Group : This group protects the piperidine nitrogen, preventing unwanted side reactions, and influences the molecule's lipophilicity.[1] It can be readily removed via hydrogenolysis, allowing for subsequent functionalization of the secondary amine.[2]
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C4-Hydroxyl Group : The alcohol at the C4 position provides a reactive site for oxidation, esterification, or etherification, enabling the introduction of diverse functionalities to modulate biological activity.[2][3]
-
C3-Chloromethyl Group : As the most reactive site, the chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. This allows for the facile attachment of a wide array of moieties, making the compound a valuable synthon for building molecular libraries.[4]
Section 2: Physicochemical and Spectroscopic Properties
| Property | Predicted Value / Description | Reference |
| IUPAC Name | 1-benzyl-3-(chloromethyl)piperidin-4-ol | - |
| Molecular Formula | C₁₃H₁₈ClNO | [8] |
| Molecular Weight | 239.74 g/mol | - |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be an off-white to yellow solid or a viscous oil | [6][7] |
| Boiling Point | >275 °C (Predicted, based on similar structures) | [6] |
| Solubility | Predicted to be soluble in chloroform, methanol, and other organic solvents | [7] |
| pKa | ~14.9 (Predicted for the hydroxyl group) | [7] |
Predicted Spectroscopic Profile
The structural characterization of 1-Benzyl-3-(chloromethyl)piperidin-4-ol would rely on standard spectroscopic techniques.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. Aromatic protons from the benzyl group would appear as a multiplet in the δ 7.2-7.4 ppm range.[9] The benzylic protons (-CH₂-Ph) would likely be a singlet around δ 3.5 ppm. The chloromethyl protons (-CH₂Cl) are expected in the δ 3.6-3.8 ppm region. The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet around δ 3.5-4.0 ppm. The remaining piperidine ring protons would produce a complex series of multiplets in the δ 1.5-3.0 ppm range.[10]
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¹³C NMR : The carbon spectrum would show aromatic signals between δ 127-138 ppm. The benzylic carbon is expected around δ 63 ppm. The carbon of the chloromethyl group would likely be found around δ 45-50 ppm. The carbon attached to the hydroxyl group (C-4) would be in the δ 65-70 ppm range, with other piperidine ring carbons appearing between δ 30-60 ppm.[9][11]
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IR Spectroscopy : Key vibrational frequencies would include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups (2800-3100 cm⁻¹), and a C-Cl stretch around 600-800 cm⁻¹.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 239.7.
Section 3: Synthesis and Purification
A robust synthetic strategy for 1-Benzyl-3-(chloromethyl)piperidin-4-ol can be designed starting from the commercially available N-benzyl-4-piperidone.[12][13] The proposed pathway involves a directed functionalization at the C3 position, followed by reduction and chlorination.
Caption: Proposed synthetic workflow for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-one
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To a solution of diisopropylamine in dry tetrahydrofuran (THF) cooled to -78 °C under an inert argon atmosphere, add n-butyllithium dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).
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Add a solution of N-benzyl-4-piperidone in dry THF to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.
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Add dry paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purify the crude product via silica gel column chromatography to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-one.
Step 2: Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol[14]
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Dissolve the product from Step 1 in methanol and cool the solution to 0 °C.
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Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.
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After the addition is complete, stir the reaction at room temperature for 4 hours, monitoring by TLC.
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Carefully add water to quench the excess NaBH₄, followed by concentration under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield 1-benzyl-3-(hydroxymethyl)piperidin-4-ol.
Step 3: Synthesis of 1-Benzyl-3-(chloromethyl)piperidin-4-ol
-
Dissolve the diol from Step 2 in dichloromethane (DCM) containing a catalytic amount of pyridine at 0 °C.
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Add thionyl chloride (SOCl₂) dropwise. The primary alcohol is expected to react preferentially over the secondary alcohol.
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Stir the reaction at room temperature for 24 hours.[10]
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Neutralize the mixture with a 10% potassium carbonate solution.[10]
-
Extract the organic compound with DCM, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.[9]
-
Purify by column chromatography to yield the final product, 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Benzyl-3-(chloromethyl)piperidin-4-ol lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Caption: Key reaction pathways for 1-Benzyl-3-(chloromethyl)piperidin-4-ol.
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Reactivity at the Chloromethyl Group : This is the primary site for synthetic elaboration. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, azides, thiols, cyanides). This functionality serves as a linchpin for attaching pharmacophores or linkers in a drug discovery context.[4]
-
Reactivity at the Hydroxyl Group : The secondary alcohol at C4 can be oxidized to the corresponding ketone (1-benzyl-3-(chloromethyl)piperidin-4-one) using reagents like pyridinium chlorochromate (PCC). Alternatively, it can undergo esterification or etherification to introduce new functionalities.[2]
-
Reactivity at the Piperidine Nitrogen : The N-benzyl group serves as a stable protecting group but can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C).[15] This unmasks the secondary amine, which can then be acylated, alkylated, or used in reductive amination to further diversify the molecular scaffold.[2]
Section 5: Applications in Drug Discovery and Medicinal Chemistry
While this specific molecule is not cited as a final drug product, its structure makes it an exceptionally valuable building block for creating libraries of novel compounds for high-throughput screening.
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Versatile Intermediate : The compound is a key intermediate for synthesizing a wide range of CNS-active agents, analgesics, and other experimental therapeutics where the piperidine scaffold is desired.[1][12]
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Scaffold for Library Synthesis : The orthogonal reactivity of the chloromethyl, hydroxyl, and protected amine groups allows for a "build-and-diversify" approach. A core structure can be built via the chloromethyl group, followed by modifications at the C4 and N1 positions to rapidly generate a library of analogs.
-
Improved Drug Design : The benzyl and chloromethyl substitutions provide handles to tune pharmacological properties. Modifications at these sites can enhance lipid solubility for better membrane permeability or introduce specific interactions for improved receptor binding and selectivity.[1] For instance, replacing the chlorine with a larger, more complex group could probe deeper into a receptor's binding pocket.
Section 6: Safety, Handling, and Storage
As a novel chemical entity, specific toxicology data for 1-Benzyl-3-(chloromethyl)piperidin-4-ol is unavailable. Therefore, it must be handled with care, assuming it possesses hazards similar to its structural analogs.[16][17]
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Health Hazards : Assumed to cause skin and eye irritation.[18] May be harmful if swallowed or inhaled.[17]
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Personal Protective Equipment (PPE) : Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[16][19] All manipulations should be performed in a well-ventilated fume hood.[19]
-
First Aid :
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[16]
Section 7: References
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFotxU-rxAX7V00YFe87M0wicj_mlTngv3V0fiY41NSg32OhnuDRv8gp9Lw2ZIBJTl_3mRODoxtAXhPeAHXyWAdBCuy0mTuYN2NLw9UXDVfJb8km-dwr8V6BHUPW-Ed9rAHNq4VHXSlGEbZJp9OuDR2a_uAmnVVM_jychB4-_Ytsx-14CqYXrUTbWXGlzco85VMuC_ZbRDmzWcFX2so0KjLivvM3NJ3wRFY56BaTtcSVsmmtb4x5ETXy6uSj2YmHh22l0fpuZt0Tgyqsw==
- 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEumvGmE7DhXBgaGVM0GfqRyyx0AWt56wLgQeV4aLYflk8wjvd6B6urDf4341Qu1e5T0ureeZz4nQsLOUmU8OCE7HyngsTZr8zJqYTquwLwJzF7GVaDJPf1s534RKWWMX-0iAWzeAMr68V_66o4bvH-SXNGAhcV
- ECHEMI. (n.d.). 1-BENZYL-3-METHYLPIPERIDINE SDS, 6560-75-4 Safety Data Sheets. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEj_hNXO_NoNLqzu1Jd4k-WzO2bnjWNacjLWeLDwmsEqIj_2-L7_Q7dAEEF0toO0Ufr8Tm5sVDXTe2PLutXKjsFdBW6WMSukiZwFP8v1Sgxtb_gKDU1xYHDLj31vrf1eMpcYvqI6BO-F5G8ncfgcj2cmyjXNWis3uJIiRki-IXmkc8GuA==
- Tokyo Chemical Industry. (2025, March 24). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHewKW8skoHNzkVjsLn-iXgvO0kXP_xESfnEyNQhCWxxdybctVbWyZKKgrrlpAgLcbqZT6vTjmo7vgzREEgW63vl-Fl0ynIvhfi3anEV8fZTZRr24AcfzCFY1z8Wfu5opsW2DlQDmoGXZriJQaGjGU=
- Cayman Chemical. (2025, August 18). Safety Data Sheet. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoAjMJXVaUvBSIRixccw2KZj0vwbmzRC2gVAy5vMC4KulaTpU_s-jafZmG4etL9DGhHV01pZdLTn2W_EO5AxhEFbfAgCrx5QZa3gI-DdCBG7aKhwjHKEKeEZ2dIK7vqOygLH5daVrQ
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzFQBgFtPtSw2mrqs_Bbmh-OCzDIZL8Ik-3TyPFYfL2gjk_MhAZoa3WMdIcyAnQCJszlZANNB5iA9ebskxekve46wvBWOPYB22_xomKphNQ1CYkGbXOvHsyalxl1bG4NNGvs_jWYtqP70kEg==
- Benchchem. (n.d.). 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmT3Uy6K6t2itIeLRgVeY1Wz0w5O6GcwwdCHroR7t4EZ-cARo9gP00YRtzZ8M4PlWn-0hUhVfO_KqkKMm9FX1MevwFkElgwDs0fcBphRZtqFVh70jmgK5kfHiNpy3df85VdZ0=
- PubChem. (n.d.). 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDXxa8-YrDwHpYdp0FY1Qpc8bsGdfLGISHy6iM_Mu1q4a5yCuX4rChhEbX_N8nqukNo7cpJ4-Y-R86ulqu9PKib3Anrh7SGhXobd2hIwaGfKmyWayA97iHhLF2EGb9Mc1TCTBCOwrDDQ==
- Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFC3DbPEML27ldphOua2Z0_h9rSAfD4XsZMYwiFfiVkOO_4iFccRjSjVJnWwL9x2A5f46U4etdIJg5HGg6cFis5y4DudQcr4qSCiFxDNcjsu_K8ZVVYa4CrA0oW30cyCvX91QbP5boWTSk3C8NFyoIXjzoinI7A5ahVCTOcTBgBgisE5PR5M5UVGvjyRsrk5oMaUQXHkLe8leaSzik-LxNE_CxkYrowdmifqT_owaClUFpiDLlw09aoSXPsZOjZZokvqrqDHk0z4IkGGWFFAYHJRGuWg==
- Fisher Scientific. (2023, August 21). SAFETY DATA SHEET. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8OQBQHf4fiAxqKuClsgIkyyLczGgrM9zdxzrETMqHI155AFXISnkmDoRKdr_AMd0hCQBdr3VbZF2RCGRI0LRQe5vG6HE9Jdo9lVS4cFjguMkKwK7GYuZ5-8w0RtETzlDOk5qP1H9zu3TPewVRNEWxzWnK6bsayEEDajiwwkFQw4SW-Kh7pFAXUKjq
- Understanding (R)-1-Benzylpiperidin-3-ol: Properties and Applications for Researchers. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfDd_hpmL5dKzQzen2cnGQeB_WZXsu60xHYdv8VmvWGMynpwFhfAcLkwzd_XtSVHuidwiqojMJxAe3Nraoq1oWFiS_4bBJKcz2AkmBRTzr1HclUrAKG9lp0WDKHNFYoIE3uBIWpyJGZZVWzihmlBhAqACzvAXtFDNhCY8wkvtd0GT2PD7aewMM5zZb9S7ZITox84S7dBxIrQcq9q01Z25sF5X0j6ly1Y9En5Tbl5WmuFKAfcrLP19aZalJIRt8oNUYRvlUcSas5P9ivw==
- Benchchem. (n.d.). Applications of 1-Benzyl-5-(chloromethyl)-1H-imidazole in Organic Synthesis: A Versatile Building Block for Drug Discovery. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRc5jxh3sinjmSMrPzQR7VW7xjviN2iOW_oeBUXE8Y6gOTopELyKSqH58zb0hm9nWWg1n90tp9aflzWw4Q60vT3aD-hR60CoYe-epsyxBlgyBP_lpbpNKoetZLLgB3-K48pSDnVsjglSF_ru12wsZWBvYI7Ke_JQlYOERm1PXsKSE2yoHovo-JPWt-l0lWn1bZTS3f4R7A8JnG7fnw9FO0LTgUvAmvwgy1ZMY98iOn4Lx-vGgYV_K8O0CgAaoJ8DjdIvenRdEx513lrqpTkcD8KRc0
- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-(1H-indol-4-yl)-3-piperidinol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzAZ6XWzVAZgaeQBhzd2t_dXm0SQSHsHzxRAnf3-e8sHdnyefwcyqP5P6ymYpyKiZ0V2yIAOwjt_MeWl3wHtF0GB-eQ1Pvx2hbrQB55lBLMqxxL5nlmLhzjY6KivYkef1ryHiVj6xOJuJAvP7239c-z5SOlPI9avR_
- ChemicalBook. (n.d.). 1-Benzylpiperidin-4-ol | 4727-72-4. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcXQHzcj4xe-QPVJuoxCS0M_xrcwlQ75NHZRRJ-MXi0aMhsV82u0qimoVxwhsHZyVX1c0_fBG-Xys0QA7tYKBvOECxyXTCtTa6zodrbiCNeZ_jAZVc0hbQcvNy94zxAtjwRKmQyY8HX2sh-ZqYDGU2cibuW2URTTAREWsw
- PubChem. (n.d.). 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNG2F-4ykMbJ7RH9VlKzGGWK0eZoPBIxc4Ex_N-omEQfVTVp6pEkh74Kei6U0Or7Qj8NutXyIZeS7ju8Zxo8UHXd2CCw2SkAfzfhWolki7mWRZ0wasn6wP_JUQbt6bBcFCIediJ2yJLNbqvQ==
- ChemScene. (n.d.). 91599-81-4 | (R)-1-Benzylpiperidin-3-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSB3CN-j4BPI6LTTVf4t5WyZRmKqpZDzwMGIJB9Ky6biMTI7F_fTg9bKgCeAtJxEZHKG3qlODkpxJcLH6ktypuJpv9S5m63XEXGXNwD_csvW0yWbJJxlZURkjhmNj40c6sYzllPvwt8oa
- Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK6G8OG7ecgkuh400LFI3WTJJIGWOHHHIGEEIBRIKrg1tCrgQ3HdtzvHfY9AD1JoN8_3kRuriW5r0TxAglCI50O6IadmWFtzwr7RRZ6bvWY2vSCck0Kfi4PoqZFF6EtMolQE1mCdfjsfXY2ZsvflAbMn-uOSoZdLs=
- Advanced ChemBlocks. (2026, February 24). 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj5Es1aKXcURsY5Y8rXPUQOUiAeBN-jhnafK3zd7wufbFImfL7Con-9xc2SUtoXZaTwv2gSREwuKp4e98n-lcRT56tblBu109AJ_RNBfl0a7si1F1s0dPw4b0I1stuB6A1NFim6B46TzfRiOFm8OB_PeUCp4kJxMlOkeg_kpNXSw==
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfFJ18tFz2yhXVsSEODFPvbYupTEQMcAqt58uNXJM17opPKnpSyGcpw9Zh6QS9SJ2f1mshyS5WtY8RMYm0Ci-FsHipTMXc1uH_DV9KslATOAAOKCkAT-YxJHVZ_s9dWO-m5_k81hqYo8HlyBLkXf5z7lm1eknJZh4Ur8K26ZQOuu-hABWavmqlsO0fm4knXB7Gy41MQhBJks31bsretHlYc2SKjp4=
- Chem-Impex. (n.d.). (S-(+)-1-Benzyl-3-hydroxypiperidine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNN1Simzag_ftNWOWMMdbwk2uvipouGxRI8W58OW4Hkr2d_GNYs2jNDVp6TSqLzcGqcKPEzrTgvO6BzCARjF7sCKOQUgIc4o_BQWY6eEj9e_hcmJbYXSM7LFu0giVYK6AD
- 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods. (2024, September 18). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuIMWzUT_a46USegTw_xk3Y9f6qCe6SYC2lfgOmCt806DU-TMSgkfCpmLDQkcmgxU76UQOC0WnnIt4b_m6D2KlK_5y8UVxSZ0chczWIexQMAU-AR1--apoBiZCJWIkiaF5yM0OSGdv068sD4Uau-IS-EZUr42LTUvnjVIkdFYPK5Epx2vtBx8BBABDYdnXrIQ4d478VsS2CD_yrXkJZRKaUGALEZodkPe9SRBGkhqHdtF4eCun_BQ=
- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI5dk7JEyn0Z8qRit_w5-2gUAY_sw_saGNNJeYb4WogljaKP_NK5jPzu6F5qckBQtAMJajkJkBufxd4StRbaGemIN_HRWLeq8-fd0XeaeX4xfo5ERTgR5hwx9i3g9Em0I3Wuc=
- Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhH6Ld45lyYbbGOCj1nOqNVuLo_ENoim5-NNK8hMvi0xhU8aJDuq0QrBDRFyzLclaVi2-I_A00RpYuPdI9N1p2M0bI994205EimSm5fODffdxl7ppIMKA6NHdcbc9eLZ_6f6AKmJ8WQJ1vMiQIEyws97hsCRPrFzC3aTzt
- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDqdy57HTlVJSKfk8rV750e3FFYv4NfD_MmJt4c9DKjmrsG_Bv25ZLPSBtbvX9xOc0e17XPYQbDSLypTQJkgJMTw0j0lDhMCxXu-5la7Dzyt3NehOVACw45xWH8-_dCg==
- mzCloud. (2018, November 29). N Benzyl 4 piperidone. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_87VBKy9aqj85fOgGx6BIvgCrdFPpFv50iY8BcMF4yzfWjAAOHsXsYi6fMgnJb8Lx44vfgZZXqqy0DXmyNXPg3v0q-pSthgnY4HzC079BU9Si3BztEE1SwdBUhTps8LeyDGeQeKso_A==
- BLDpharm. (n.d.). 39512-49-7|4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmO289tpnjO6kscxUGtmOCeJr_Ult_JQFwVDNwy3maqMbeafs_qJJFne4tDD0K4a3Ciu3M4NgBw1VFosIZjWu3lO5gmWHGbzP7WzRVTZgISZvBiINm--4ELLFqXVpKAQxYTmprAnMSzgw9
- MDPI. (2024, October 30). Stereodivergent Synthesis of Aldol Products Using Pseudo-C 2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERxXK6oUi_wmECVjA3wJSUQyr83ifKeWoq8XuyXHQByHIcwaIx2iD5yGeqWtXRHZLChnFJSZBXWgCK7OLLAluFQrdfd5JJ4yBTup8Trj1l-33S6lb3okIW0CQ9jbAZBzoJcw==
Sources
- 1. srinichem.com [srinichem.com]
- 2. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1-Benzylpiperidin-4-ol | 4727-72-4 [m.chemicalbook.com]
- 8. 1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 13. mzCloud – N Benzyl 4 piperidone [mzcloud.org]
- 14. 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol 95% | CAS: 886-46-4 | AChemBlock [achemblock.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. fishersci.es [fishersci.es]
- 18. tcichemicals.com [tcichemicals.com]
- 19. echemi.com [echemi.com]
